1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine
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Overview
Description
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a piperazine moiety and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the piperazine moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Ethylation: The final step involves the ethylation of the piperazine ring using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.
Scientific Research Applications
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine
- 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-phenylpiperazine
Uniqueness
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the piperazine ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C15H24ClN5O2S |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-(5-chloro-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C15H24ClN5O2S/c1-2-19-7-9-21(10-8-19)24(22,23)14-12-18-11-13(16)15(14)20-5-3-17-4-6-20/h11-12,17H,2-10H2,1H3 |
InChI Key |
RGBRHEXAIDZYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl |
Origin of Product |
United States |
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